

Ethyl 1H-Pyrazole-4-Carboxylate: A Comprehensive Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: ethyl 1H-pyrazole-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrazole core is a key pharmacophore in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **ethyl 1H-pyrazole-4-carboxylate**, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

Ethyl 1H-pyrazole-4-carboxylate is a white to off-white solid with the molecular formula $C_6H_8N_2O_2$ and a molecular weight of 140.14 g/mol. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	37622-90-5	[1]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[1]
Molecular Weight	140.14 g/mol	[1]
Melting Point	78-80 °C	[1]
Boiling Point	138-140 °C at 3 mmHg	[1]
Appearance	White to off-white solid	[1]
Purity	≥ 99% (HPLC)	[1]

Synthesis of Ethyl 1H-Pyrazole-4-Carboxylate

Several synthetic routes to **ethyl 1H-pyrazole-4-carboxylate** have been reported, offering flexibility in terms of starting materials and reaction conditions. The choice of method often depends on factors such as desired scale, cost, and available equipment.

Synthesis Methodologies

Method	Starting Materials	Reagents and Conditions	Yield	Advantages/Disadvantages
From Ethyl 2-formyl-3-oxopropanoate	Ethyl 2-formyl-3-oxopropanoate, Hydrazine	Ethanol, Ice bath to room temperature, 17 hours	72.4%	Good yield, but the starting material may not be readily available. [1]
From 1H-Pyrazole-4-carboxylic acid	1H-Pyrazole-4-carboxylic acid, Ethanol	Thionyl chloride, 0 °C to room temperature, 3 hours	80.0%	Readily available starting materials, good yield. Thionyl chloride is corrosive and requires careful handling. [1]
One-Pot, Microwave-Assisted Synthesis	Benzophenone hydrazones, Ethyl acetoacetate	Solvent-free, Microwave irradiation	Quantitative	Environmentally friendly (solvent-free), rapid reaction times, and excellent yields. [2]
One-Pot, Three-Component Reaction	Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate	[bmim][FeCl4] (magnetic ionic liquid), Flow oxygen	75-92%	Green and efficient process with a recyclable catalyst. [3]

Detailed Experimental Protocols

Method 1: From Ethyl 2-formyl-3-oxopropanoate

To a solution of ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) in 150 mL of ethanol, cooled in an ice bath, hydrazine (6.2 g, 193 mmol) is slowly added.[\[1\]](#) The reaction mixture is then stirred at room temperature for 17 hours. After completion of the reaction, the ethanol is removed by vacuum distillation. The resulting residue is purified by silica gel column

chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to afford **ethyl 1H-pyrazole-4-carboxylate** as yellow crystals (19.4 g, 72.4% yield).[1]

Method 2: From 1H-Pyrazole-4-carboxylic acid

To a solution of 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol) in 10 mL of ethanol at 0 °C, thionyl chloride (1.6 g, 13.38 mmol) is added.[1] The mixture is stirred at room temperature for 3 hours. The reaction progress is monitored by TLC. Upon completion, the volatile components are evaporated to dryness. The residue is diluted with water and extracted with a 10% solution of ethanol in dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (15% ethyl acetate in hexane) to yield **ethyl 1H-pyrazole-4-carboxylate** as an off-white solid (1.0 g, 80.0% yield).[1]

Applications in Drug Discovery and Development

Ethyl 1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. The pyrazole scaffold is a prominent feature in many approved drugs and clinical candidates due to its ability to form key interactions with biological targets.

Anti-inflammatory and Analgesic Agents

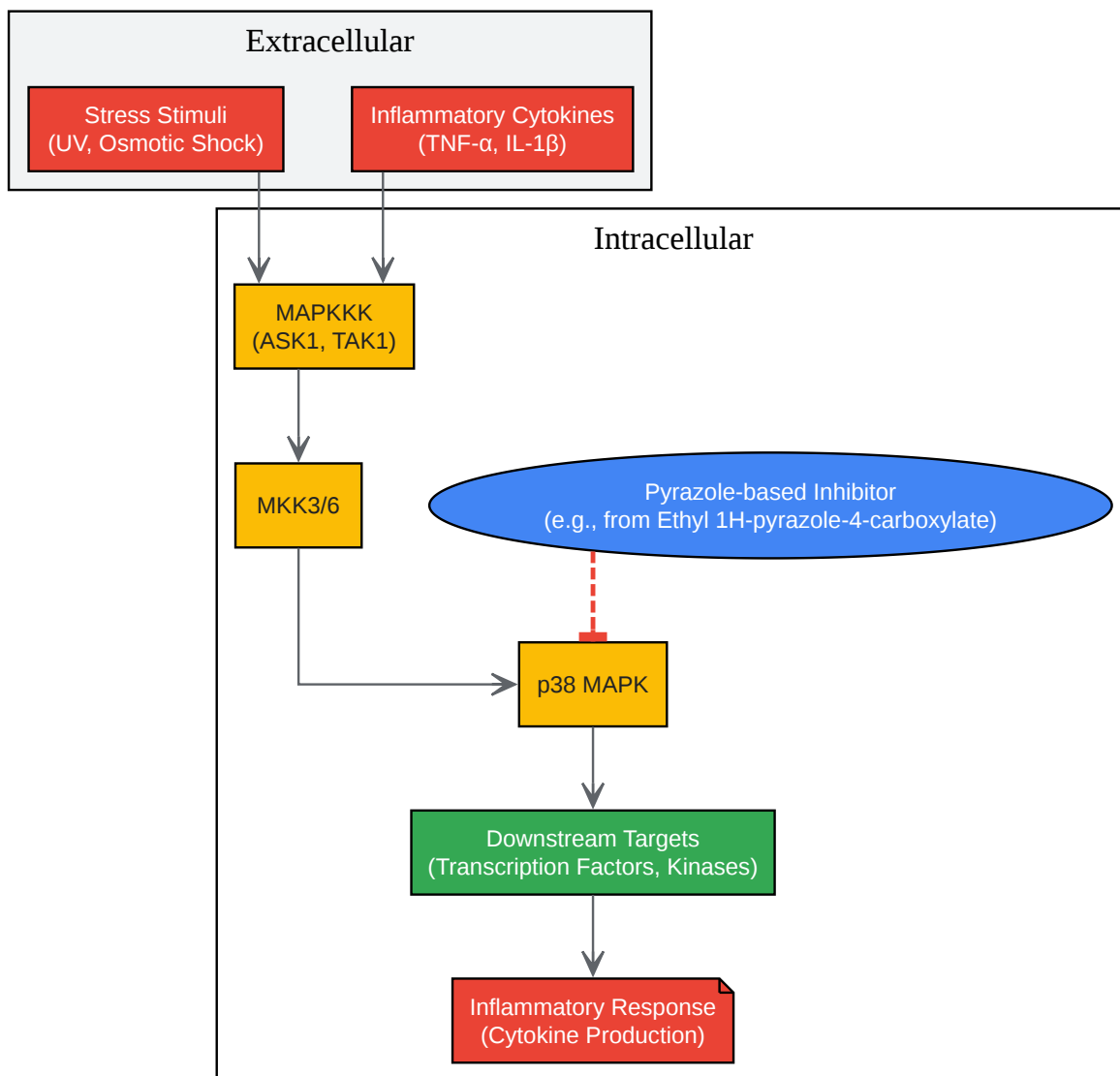
A significant application of **ethyl 1H-pyrazole-4-carboxylate** is in the development of anti-inflammatory and analgesic drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4]

Quantitative Data on Biological Activity of Pyrazole Derivatives

Compound	Target	Activity (IC ₅₀)	In Vivo Efficacy	Reference
Celecoxib	COX-2	0.04 μ M	-	[5]
Compound 1	COX-2	0.31 μ mol/L	ED ₅₀ = 74.3 mg/kg (rat paw edema)	[6]
Compound AD 532	COX-2	Less potent than celecoxib	Effective in formalin-induced hyperalgesia and hot-plate tests	[4]
Compounds 5u and 5s	COX-2	1.79 μ M and 2.51 μ M, respectively	80.63% and 78.09% inhibition of inflammation, respectively	[7]
Compounds 5f and 6f	COX-2	1.50 μ M and 1.15 μ M, respectively	-	[8]
FR140423	COX-2	150-fold more selective for COX-2 over COX-1	More potent than indomethacin in carrageenin-induced paw edema	[9]
Pyrazolone Derivative 9b	COX-1/COX-2	Equal inhibition	Most active analgesic in writhing test	[10][11]

Signaling Pathway of p38 MAPK Inhibition by Pyrazole Derivatives

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another important target for pyrazole-based anti-inflammatory drugs. This pathway is involved in the production of pro-inflammatory cytokines.

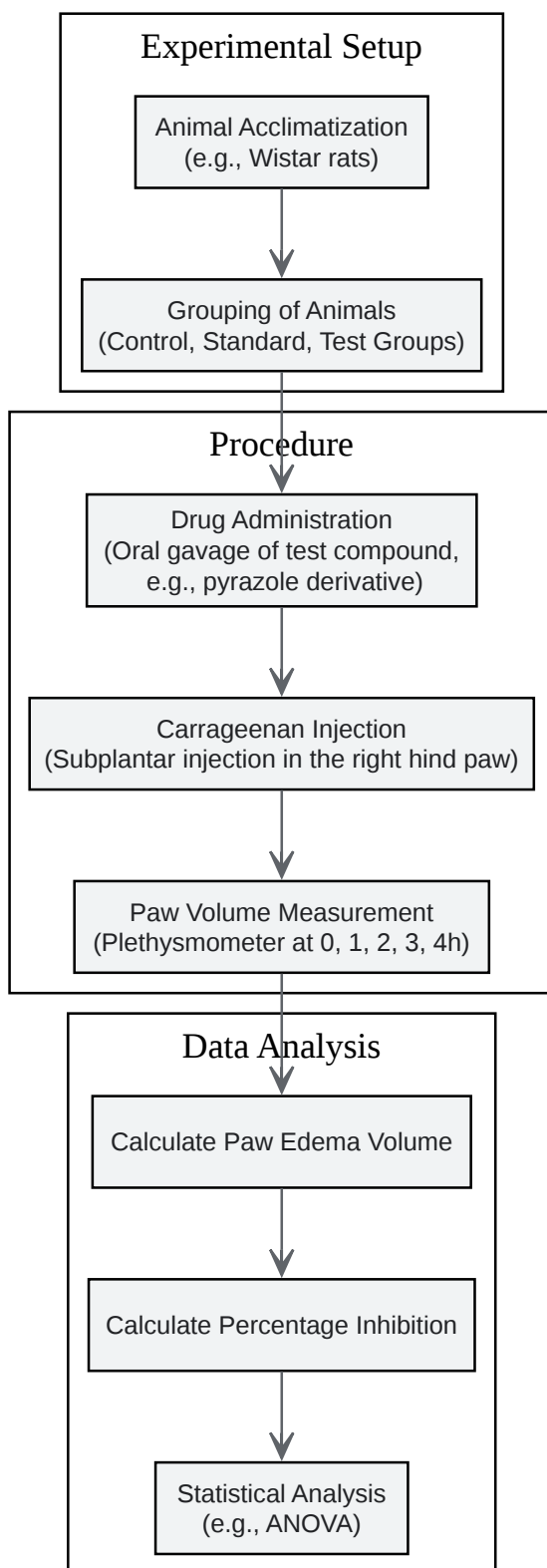


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Caption: The p38 MAPK signaling cascade and the point of inhibition by pyrazole-based compounds.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.



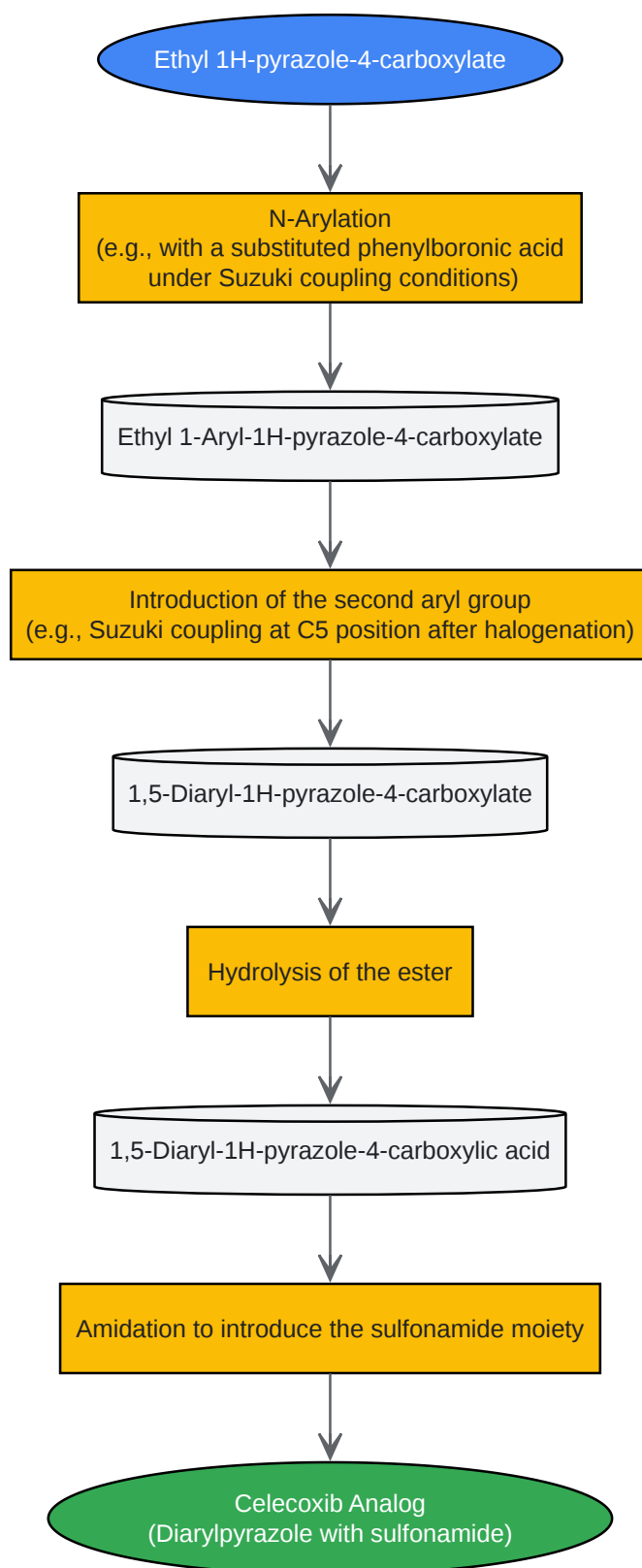
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Caption: Workflow for the carrageenan-induced paw edema assay to assess anti-inflammatory activity.

Synthesis of Celecoxib Analogs

Ethyl 1H-pyrazole-4-carboxylate is a precursor for the synthesis of various heterocyclic systems, including analogs of the well-known COX-2 inhibitor, Celecoxib.

Logical Workflow for the Synthesis of a Celecoxib Analog



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Caption: A logical workflow for the multi-step synthesis of a Celecoxib analog starting from **ethyl 1H-pyrazole-4-carboxylate**.

Conclusion

Ethyl 1H-pyrazole-4-carboxylate is a cornerstone building block in the synthesis of medicinally important pyrazole derivatives. Its versatile reactivity allows for the construction of diverse molecular architectures with a wide spectrum of biological activities. The continued exploration of new synthetic methodologies and the development of novel therapeutics based on this scaffold underscore its enduring importance in the field of drug discovery. This guide provides a foundational understanding for researchers and scientists to leverage the potential of **ethyl 1H-pyrazole-4-carboxylate** in their drug development endeavors.

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